REACTION_CXSMILES
|
[OH-].[Na+].O[CH2:4][C:5]1[C:6]([CH2:11][OH:12])=[CH:7][CH:8]=[CH:9][CH:10]=1>>[CH2:11]1[O:12][CH2:4][C:5]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C(=CC=CC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ALIQUOT
|
Details
|
The reaction mixture was sampled for analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2=CC=CC=C2CO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |